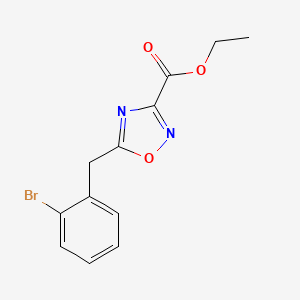

Ethyl 5-(2-Bromobenzyl)-1,2,4-oxadiazole-3-carboxylate

Descripción

Overview of 1,2,4-oxadiazole heterocycles in chemistry

The 1,2,4-oxadiazole heterocyclic system represents a fundamental class of five-membered aromatic rings containing two nitrogen atoms and one oxygen atom arranged in a specific geometric pattern. These heterocycles have attracted considerable attention in the chemical community due to their unique bioisosteric properties and remarkable stability under various reaction conditions. The structural framework of 1,2,4-oxadiazoles consists of alternating carbon, nitrogen, and oxygen atoms, creating a planar aromatic system with distinctive electronic characteristics.

The electron-deficient nature of 1,2,4-oxadiazoles stems from the presence of two pyridine-type nitrogen atoms and one furan-type oxygen atom, making them highly electrophilic heterocycles. This electronic configuration renders the 3 and 5 positions susceptible to nucleophilic attack, while the ring system remains largely inert towards electrophilic substitution reactions. The electron-withdrawing effect of the 1,2,4-oxadiazole ring is particularly pronounced at the carbon-5 position compared to the carbon-3 position, influencing the reactivity patterns of substituted derivatives.

Synthetic accessibility represents another crucial advantage of 1,2,4-oxadiazole heterocycles, with well-established methodologies for their preparation from readily available starting materials. The most widely applied synthetic approach involves heterocyclization between amidoximes and acid derivatives, providing reliable access to disubstituted 1,2,4-oxadiazole products. Alternative synthetic routes include 1,3-dipolar cycloaddition reactions between nitrile oxides and nitriles, offering complementary approaches for specific substitution patterns.

The thermal and chemical stability of 1,2,4-oxadiazoles contributes significantly to their utility in chemical applications. Disubstituted 1,2,4-oxadiazoles demonstrate remarkable resistance to both strong acids and strong bases, tolerating conditions such as concentrated sulfuric acid and harsh alkaline environments. This stability profile makes them valuable building blocks for complex molecular architectures and enables their incorporation into diverse chemical scaffolds.

Significance and classification of oxadiazole isomers

The oxadiazole family encompasses four distinct constitutional isomers based on the positional arrangement of heteroatoms within the five-membered ring structure. These isomers include 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole (also known as furazan), and 1,3,4-oxadiazole, each exhibiting unique stability profiles and chemical properties. Understanding the relative stabilities and characteristics of these isomers provides crucial insights into their respective applications and synthetic accessibility.

Stability analysis based on computational studies reveals significant differences among the oxadiazole isomers. The 1,3,4-oxadiazole isomer demonstrates the highest thermodynamic stability with a Gibbs free energy of 0.0 kilocalories per mole, serving as the reference point for stability comparisons. The 1,2,4-oxadiazole isomer exhibits intermediate stability with a free Gibbs energy of 8.64 kilocalories per mole, while the 1,2,3-oxadiazole and 1,2,5-oxadiazole isomers show significantly higher energies of 21.28 and 40.61 kilocalories per mole, respectively. This stability order follows the pattern: 1,3,4-oxadiazole > 1,2,4-oxadiazole > 1,2,3-oxadiazole > 1,2,5-oxadiazole.

The 1,2,3-oxadiazole isomer presents unique challenges due to its inherent instability and tendency toward ring-opening reactions. This isomer readily converts to the diazoketone tautomer, resulting in the formation of substituted diazomethanes and making it the least explored member of the oxadiazole family. The instability of the 1,2,3-oxadiazole system limits its practical applications, although it does exist within specialized structural motifs such as sydnones.

Ultraviolet spectral data provides additional insights into the electronic properties of oxadiazole isomers. The 1,2,4-oxadiazole heterocycle exhibits characteristics more similar to a heterodiene system despite its aromatic nature, contrasting with the increased aromaticity observed in 1,3,4-oxadiazoles. This difference in aromatic character, likely attributed to symmetry considerations, influences the reactivity patterns and distinguishes the 1,2,4-oxadiazole from its 1,3,4-isomer in chemical transformations.

The classification and understanding of oxadiazole isomers extends beyond academic interest to practical applications in pharmaceutical development. The 1,3,4-oxadiazole and 1,2,4-oxadiazole isomers have found widespread application as bioisosteric replacements for ester, amide, and carbamate functionalities in medicinal chemistry. This bioisosteric relationship allows chemists to modify molecular properties while maintaining biological activity, providing valuable tools for drug optimization and development.

Introduction to Ethyl 5-(2-Bromobenzyl)-1,2,4-oxadiazole-3-carboxylate

This compound represents a highly specialized heterocyclic compound that combines the structural features of the 1,2,4-oxadiazole core with strategically positioned functional groups. The molecular formula of this compound is C₁₂H₁₁BrN₂O₃, with a molecular weight of 311.13 grams per mole, reflecting the integration of bromine substitution and ester functionality within the oxadiazole framework. The compound's systematic name follows the International Union of Pure and Applied Chemistry nomenclature as ethyl 5-[(2-bromophenyl)methyl]-1,2,4-oxadiazole-3-carboxylate.

The structural architecture of this compound features a 1,2,4-oxadiazole ring substituted at the 3-position with an ethyl carboxylate group and at the 5-position with a 2-bromobenzyl moiety. This substitution pattern creates a unique molecular environment where the electron-withdrawing effects of both the oxadiazole ring and the carboxylate group are balanced by the electron-donating characteristics of the benzyl substituent. The presence of the bromine atom at the ortho position of the benzyl group introduces additional steric and electronic influences that may affect the compound's reactivity and conformational preferences.

The three-dimensional structure of the molecule involves a planar oxadiazole ring with the carboxylate and benzyl substituents extending in different directions. The ethyl carboxylate group at the 3-position provides a site for potential hydrolysis reactions and introduces hydrophilic character to the molecule. Simultaneously, the 2-bromobenzyl substituent at the 5-position contributes to the lipophilic properties and offers opportunities for further chemical modifications through nucleophilic substitution or cross-coupling reactions involving the carbon-bromine bond.

Database identifiers for this compound include the PubChem Compound Identifier 51063890 and the Chemical Abstracts Service registry number 1216696-40-0. The International Chemical Identifier string (InChI=1S/C12H11BrN2O3/c1-2-17-12(16)11-14-10(18-15-11)7-8-5-3-4-6-9(8)13/h3-6H,2,7H2,1H3) provides a standardized representation of the molecular structure, while the simplified molecular-input line-entry system notation (CCOC(=O)C1=NOC(=N1)CC2=CC=CC=C2Br) offers an alternative structural encoding.

Historical development and research importance

The historical development of 1,2,4-oxadiazole chemistry traces back to the pioneering work of Tiemann and Krüger in 1884, who achieved the first successful synthesis of the 1,2,4-oxadiazole nucleus. This foundational discovery established the structural framework that would eventually lead to the development of more complex derivatives such as this compound. The early synthetic methodologies focused on classical approaches involving nitrile-nitrile oxide 1,3-dipolar cycloaddition reactions, providing the fundamental understanding necessary for subsequent advances in oxadiazole chemistry.

The recognition of biological properties associated with 1,2,4-oxadiazoles emerged significantly in the 1950s, marking a crucial transition from purely synthetic interest to pharmaceutical applications. The development of Oxolamine in the 1960s as the first marketed drug containing a 1,2,4-oxadiazole nucleus with cough suppressant activity demonstrated the therapeutic potential of this heterocyclic system. This breakthrough catalyzed increased research attention toward 1,2,4-oxadiazole derivatives and their potential medicinal applications.

The concept of bioisosterism became central to 1,2,4-oxadiazole research beginning in the 1990s, when medicinal chemists recognized these heterocycles as valuable replacements for ester and amide functionalities. This bioisosteric relationship proved particularly advantageous in addressing metabolism-related liabilities associated with traditional functional groups, especially in cases where hydrolysis represented a significant limitation. The ability of 1,2,4-oxadiazoles to maintain biological activity while providing enhanced metabolic stability expanded their utility in drug discovery applications.

Contemporary research in 1,2,4-oxadiazole chemistry has witnessed remarkable growth, with scientific attention doubling over the last fifteen years according to Web of Science data. This increased focus has resulted in the discovery of numerous compounds exhibiting diverse biological activities, including anticancer, anti-inflammatory, anticonvulsant, antiviral, antibacterial, antifungal, and antidepressant properties. The breadth of biological activities associated with 1,2,4-oxadiazole derivatives underscores their importance as privileged scaffolds in medicinal chemistry.

Table 1: Key Historical Milestones in 1,2,4-Oxadiazole Development

The research importance of this compound and related compounds stems from their potential as building blocks for more complex molecular architectures. The presence of the brominated benzyl group provides opportunities for cross-coupling reactions, enabling the synthesis of diverse derivatives with modified properties. The ethyl carboxylate functionality offers additional synthetic versatility through hydrolysis, amidation, or other transformations of the ester group.

Recent developments in 1,2,4-oxadiazole synthesis have focused on improving reaction conditions and expanding the scope of accessible derivatives. Modern synthetic approaches emphasize mild reaction conditions, broader substrate tolerance, and enhanced yields compared to classical methodologies. These advances have facilitated the preparation of complex derivatives such as this compound and supported their investigation in various research applications.

The continuing evolution of 1,2,4-oxadiazole research reflects the ongoing discovery of new applications and properties for these versatile heterocyclic systems. Current investigations encompass not only medicinal chemistry applications but also materials science, catalysis, and other specialized fields. The unique combination of stability, reactivity, and functional group compatibility makes 1,2,4-oxadiazole derivatives valuable tools for addressing diverse scientific challenges.

Table 2: Research Applications of 1,2,4-Oxadiazole Derivatives

Propiedades

IUPAC Name |

ethyl 5-[(2-bromophenyl)methyl]-1,2,4-oxadiazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O3/c1-2-17-12(16)11-14-10(18-15-11)7-8-5-3-4-6-9(8)13/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHFAPNTUKUAHRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=N1)CC2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Procedure:

- Aromatic acid hydrazides (e.g., 2-bromobenzoyl hydrazides) are prepared by refluxing aromatic acids with hydrazine hydrate in ethanol, often with catalytic sulfuric acid.

- The hydrazide then reacts with phosphoryl chloride (POCl₃) or other phosphorylating agents to form the corresponding acyl chlorides or amidoximes.

- Cyclization occurs upon heating in the presence of dehydrating agents or acids, leading to the formation of the 1,2,4-oxadiazole ring.

Example:

- Synthesis of 2,5-bis(bromomethyl)-1,3,4-oxadiazole derivatives involves reacting bromoalkyl derivatives with hydrazides, followed by cyclization under reflux conditions, often in phosphorus oxychloride or polyphosphoric acid, yielding the desired oxadiazole with bromobenzyl groups.

Data:

- Yields reported range from 61% to 93%, with reaction times varying from 6 to 24 hours depending on the specific substituents and conditions.

One-Pot Synthesis from Amidoximes and Carboxylic Acids

Recent advances emphasize one-pot methodologies that streamline the synthesis process, improving efficiency and yield.

Procedure:

- Amidoximes are generated in situ from nitriles or directly used if commercially available.

- These amidoximes are then reacted with activated carboxylic acids, such as via Vilsmeier reagent activation, in a single vessel.

- Cyclodehydration is facilitated by reagents like EDC (ethyl(dimethylaminopropyl)carbodiimide) and HOAt, often under reflux at 100°C.

Example:

- The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles employs this method, with yields typically between 66% and 93%, depending on substituents and reaction conditions.

Data:

| Method | Reagents | Solvent | Temperature | Yield Range | Advantages |

|---|---|---|---|---|---|

| One-pot from amidoximes and acids | Amidoximes, EDC, HOAt | DMF, ethanol | 70–100°C | 66–93% | High efficiency, simple purification |

Cyclization of Hydrazides with Phosphoryl Reagents

Another notable method involves converting hydrazides to acyl chlorides or amidoximes, followed by cyclization using phosphoryl reagents.

Procedure:

- Aromatic acids are converted to hydrazides.

- Hydrazides are reacted with phosphoryl chloride (POCl₃) to form acyl chlorides.

- Cyclization occurs upon heating in the presence of dehydrating agents, forming the oxadiazole ring.

Data:

- Reactions are typically conducted at reflux temperatures (6–24 hours), with yields often exceeding 80%.

Alternative Synthetic Routes Using Nitriles and Nucleophiles

Recent methods have employed nitriles directly reacting with amidoximes or hydrazides in the presence of superacids or catalysts to form the oxadiazole ring efficiently.

Procedure:

- Nitriles are activated with superacids like trifluoromethanesulfonic acid (TfOH).

- Nucleophilic attack by hydrazides or amidoximes leads to cyclization.

- The process is rapid, often completing within 10 minutes, with high yields (~90%).

Limitations:

- Use of superacids limits substrate scope due to their corrosive nature.

Data Tables Summarizing Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Typical Yield | Advantages |

|---|---|---|---|---|---|

| Cyclocondensation of hydrazides | Aromatic acids, hydrazine hydrate | POCl₃, dehydrating agents | Reflux, 6–24 h | 61–93% | Well-established, versatile |

| One-pot amidoxime route | Nitriles, carboxylic acids | EDC, HOAt, triethylamine | 70–100°C, 24 h | 66–93% | Efficient, minimal steps |

| Phosphoryl reagent cyclization | Hydrazides, phosphoryl chloride | POCl₃ | Reflux, 6–24 h | >80% | High yield, scalable |

| Nitrile activation with superacid | Nitriles, amidoximes | TfOH | 10 min | ~90% | Rapid, high-yielding |

Research Findings and Notes

- Efficiency and Scalability: The process involving amidoximes and carboxylic acids (Method A and B) is highly efficient and adaptable for large-scale synthesis, as demonstrated by patents and recent literature.

- Yield Optimization: Low-temperature conditions (~0°C) and choice of solvent (diethyl ether, ethanol) significantly influence yields.

- Substituent Effects: Bromobenzyl groups are introduced via alkylation of oxadiazole precursors or through bromomethyl derivatives reacting with hydrazides, with yields affected by steric and electronic factors.

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: The bromine atom in the 2-bromobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction Reactions: The oxadiazole ring can participate in oxidation and reduction reactions, although these are less common.

Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in DMF.

Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products:

Substitution Products: Various substituted benzyl derivatives.

Oxidation Products: Oxidized forms of the oxadiazole ring.

Reduction Products: Reduced forms of the oxadiazole ring.

Hydrolysis Products: 5-(2-Bromobenzyl)-1,2,4-oxadiazole-3-carboxylic acid.

Aplicaciones Científicas De Investigación

Ethyl 5-(2-Bromobenzyl)-1,2,4-oxadiazole-3-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and fungal infections.

Biological Studies: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Chemical Research: It serves as a precursor for the synthesis of more complex molecules in organic synthesis.

Material Science: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mecanismo De Acción

The exact mechanism of action of Ethyl 5-(2-Bromobenzyl)-1,2,4-oxadiazole-3-carboxylate is not well-defined. it is believed to interact with various molecular targets, including enzymes and receptors, through its oxadiazole ring and bromobenzyl group. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the observed biological effects.

Comparación Con Compuestos Similares

Structural Analogs and Substituent Effects

The following table compares key structural analogs, focusing on substituent variations and their implications:

Key Observations:

- Electronic Effects : The 2-bromobenzyl group in the target compound introduces both steric bulk and electron-withdrawing effects, which may enhance electrophilicity compared to ethoxyphenyl (electron-donating) or phenyl (neutral) substituents .

- Reactivity: The bromine atom in the target compound could serve as a leaving group in nucleophilic aromatic substitution, a feature absent in non-halogenated analogs like NV930 .

Data Tables

Actividad Biológica

Ethyl 5-(2-Bromobenzyl)-1,2,4-oxadiazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development.

- Molecular Formula : C₁₂H₁₁BrN₂O₃

- Molecular Weight : 311.13 g/mol

- CAS Number : 1216696-40-0

The compound features a bromobenzyl group attached to an oxadiazole ring, which is known for its role in various biological activities. The structure allows for interactions with multiple biological targets.

Antimicrobial Properties

Recent studies have indicated that compounds within the oxadiazole family exhibit notable antimicrobial activity. This compound has been investigated for its efficacy against various bacterial and fungal strains. The mechanism typically involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

Research has shown that oxadiazole derivatives can possess anticancer properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

A comparative study highlighted that certain analogues exhibited IC50 values significantly lower than standard chemotherapeutic agents, indicating stronger inhibitory effects on cancer cell lines .

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | 6.40 ± 1.10 | AChE |

| Standard Drug (e.g., Donepezil) | 33.65 ± 3.50 | AChE |

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical in neurodegenerative diseases like Alzheimer’s. This compound demonstrated competitive inhibition with promising IC50 values .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Interaction : The oxadiazole ring can form hydrogen bonds with active sites of enzymes.

- Receptor Modulation : The bromobenzyl group can modulate receptor activity, influencing various signaling pathways.

- Cell Membrane Disruption : Its lipophilic nature allows it to penetrate cell membranes, leading to cytotoxic effects in cancerous cells.

Case Studies

-

Study on Antimicrobial Efficacy :

- A series of tests were conducted against common pathogens where this compound showed significant inhibition rates compared to control groups.

- In Vivo Studies :

Q & A

Q. Q1. What are the common synthetic routes for Ethyl 5-(2-Bromobenzyl)-1,2,4-oxadiazole-3-carboxylate, and how can reaction conditions be optimized for higher yields?

Methodological Answer: A typical route involves cyclocondensation between a carboxylic acid derivative (e.g., ethyl ester) and an amidoxime. For example, describes synthesizing a related oxadiazole via reaction of 2-ethoxybenzoyl chloride with amidoxime under reflux (110°C, 16 h), yielding 8% product after purification. To optimize yields:

- Use anhydrous conditions to minimize hydrolysis.

- Screen coupling agents (e.g., EDCI, DCC) for efficiency.

- Adjust stoichiometry (e.g., 1.2–1.5 eq. of bromobenzyl reagent) to drive the reaction .

- Purify via silica gel chromatography (e.g., 10% EtOAc/hexane) .

Advanced Spectroscopy

Q. Q2. How can one resolve discrepancies in spectroscopic data (e.g., NMR, IR) when synthesizing this compound?

Methodological Answer:

- NMR Analysis: Compare experimental H NMR shifts with computed spectra (e.g., DFT calculations). The 2-bromobenzyl group should show aromatic protons as a multiplet (~7.2–7.6 ppm) and a benzylic CH signal (~4.5 ppm) .

- IR Validation: Confirm the oxadiazole C=N stretch (~1600 cm) and ester C=O (~1720 cm). Cross-reference with structurally similar compounds (e.g., ’s oxadiazole derivatives) .

- Mass Spectrometry: Ensure molecular ion ([M+H]) matches theoretical mass (CHBrNO: ~335.01 g/mol) .

Basic Characterization

Q. Q3. Which spectroscopic techniques are most effective for confirming the structure of this compound?

Methodological Answer:

- H/C NMR: Identify the ethyl ester (δ ~1.3 ppm for CH, δ ~4.3 ppm for CH), oxadiazole ring carbons (~160–170 ppm), and 2-bromobenzyl aromatic carbons .

- HRMS: Confirm exact mass (e.g., using ESI-MS) with <2 ppm error .

- X-ray Crystallography: Resolve ambiguous stereochemistry or regiochemistry if crystals are obtainable .

Computational Prediction

Q. Q4. What computational methods can predict physicochemical properties (e.g., logP, solubility) when experimental data are unavailable?

Methodological Answer:

- logP Estimation: Use QSPR models (e.g., MarvinSketch, ACD/Labs) based on molecular descriptors like topological surface area .

- Solubility Prediction: Apply COSMO-RS theory to simulate solvent interactions. For example, notes missing water solubility data; computational tools can estimate solubility in DMSO or EtOAc .

- Thermal Stability: Perform DFT calculations to assess bond dissociation energies (e.g., C-Br bond stability) .

Basic Safety

Q. Q5. What safety protocols are recommended based on its GHS classification?

Methodological Answer:

- Hazard Mitigation: Wear nitrile gloves, safety goggles, and a lab coat (Category 2 skin/eye irritation; H315/H319) .

- Respiratory Protection: Use NIOSH-approved N95 masks if handling powders (H335: respiratory irritation) .

- Spill Management: Avoid water contact (to prevent HBr release) and use inert absorbents (e.g., vermiculite) .

Advanced Ecotoxicology

Q. Q6. How should researchers design experiments to assess its ecotoxicological impact given limited biodegradation data?

Methodological Answer:

- OECD 301 Test: Conduct ready biodegradability assays using activated sludge to measure BOD/COD ratios .

- Daphnia magna Acute Toxicity: Expose organisms to 0.1–10 mg/L concentrations (48h LC) .

- Soil Mobility: Perform column leaching studies with HPLC analysis to detect compound migration .

Medicinal Chemistry

Q. Q7. What are its potential applications in covalent inhibitor design?

Methodological Answer:

- The 2-bromobenzyl group can act as a covalent warhead targeting cysteine residues (e.g., viral proteases). highlights oxadiazoles as protease inhibitor scaffolds.

- SAR Optimization: Introduce electron-withdrawing groups (e.g., -NO) to enhance electrophilicity for covalent binding .

Advanced SAR Studies

Q. Q8. How can SAR studies be conducted on its derivatives to optimize biological activity?

Methodological Answer:

- Library Synthesis: Replace the bromine with -CF, -CN, or -NH to modulate electronic effects (see for analogous substitutions) .

- Enzymatic Assays: Test derivatives against target enzymes (e.g., chikungunya virus protease) using fluorescence-based kinetic assays .

- Docking Simulations: Use AutoDock Vina to predict binding modes and guide rational design .

Data Contradictions

Q. Q9. What strategies analyze contradictory biological activity results in derivatives?

Methodological Answer:

- Dose-Response Curves: Confirm activity across 3+ concentrations to rule out false positives .

- Off-Target Screening: Use kinome-wide profiling to identify nonspecific interactions .

- Statistical Validation: Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance .

Stability & Storage

Q. Q10. What stability considerations apply for storage, and how can decomposition products be identified?

Methodological Answer:

- Storage Conditions: Store at –20°C under argon to prevent hydrolysis ( notes decomposition to HBr gas under heat) .

- HPLC-MS Monitoring: Track degradation via new peaks (e.g., ethyl ester hydrolysis to carboxylic acid) .

- TGA/DSC Analysis: Measure thermal decomposition onset temperature to define safe handling limits .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.